molecular formula C11H13NO B13802319 (E)-1-Cyclopropyl-N-(4-methoxyphenyl)methanimine CAS No. 496839-16-8

(E)-1-Cyclopropyl-N-(4-methoxyphenyl)methanimine

Cat. No.: B13802319
CAS No.: 496839-16-8
M. Wt: 175.23 g/mol
InChI Key: DHAOKWFNAHQRHN-UHFFFAOYSA-N
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Description

(E)-1-Cyclopropyl-N-(4-methoxyphenyl)methanimine is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a cyclopropyl group and a methoxyphenyl group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Cyclopropyl-N-(4-methoxyphenyl)methanimine can be achieved through the condensation reaction between cyclopropylamine and 4-methoxybenzaldehyde. The reaction is typically carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Cyclopropyl-N-(4-methoxyphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted methoxyphenyl derivatives.

Scientific Research Applications

(E)-1-Cyclopropyl-N-(4-methoxyphenyl)methanimine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific chemical properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (E)-1-Cyclopropyl-N-(4-methoxyphenyl)methanimine involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The cyclopropyl and methoxyphenyl groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-Cyclopropyl-N-(4-hydroxyphenyl)methanimine
  • (E)-1-Cyclopropyl-N-(4-bromophenyl)methanimine
  • (E)-1-Cyclopropyl-N-(4-chlorophenyl)methanimine

Uniqueness

(E)-1-Cyclopropyl-N-(4-methoxyphenyl)methanimine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group is an electron-donating group, which can enhance the compound’s nucleophilicity and affect its interactions with other molecules.

Properties

CAS No.

496839-16-8

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-cyclopropyl-N-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C11H13NO/c1-13-11-6-4-10(5-7-11)12-8-9-2-3-9/h4-9H,2-3H2,1H3

InChI Key

DHAOKWFNAHQRHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2CC2

Origin of Product

United States

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